BenchChemオンラインストアへようこそ!

6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Lipophilicity Drug-likeness Permeability

Select 6-ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one for medicinal chemistry programs requiring precise modulation of lipophilicity and conformational flexibility. With +0.4 logP (XLogP3 1.6 vs. 1.2), an additional rotatable bond, and +14 Da molecular weight compared to the 6-methoxy analog, this scaffold is the optimal intermediate for CNS-penetrant OX1 antagonists and BB2 receptor ligand exploration. The ethoxy group provides enhanced hydrophobic contact area within orthosteric sub-pockets, directly influencing target affinity and selectivity. Procure this building block to differentiate your SAR series and strengthen patent protection around the 6-alkoxy motif described in the Seldar Pharma/Astellas estate. Request a quote for high-purity drug-discovery-grade material.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13164172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)NCC2
InChIInChI=1S/C11H13NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)
InChIKeyJDVDUTZYWBDDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Is Not Just Another Tetrahydroisoquinolinone Building Block


6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1368406-57-8) is a bicyclic lactam featuring a tetrahydroisoquinoline core with an ethoxy substituent at the 6-position and a carbonyl at the 1-position [1]. The 6-alkoxy substitution pattern is critical in multiple biologically active series, including orexin-1 receptor antagonists and PARP inhibitors, where the size and lipophilicity of the 6-substituent directly modulate target affinity and selectivity [2]. In particular, the ethoxy group confers a distinct physicochemical profile—larger van der Waals volume, higher lipophilicity, and an additional rotatable bond—compared to the more common 6-methoxy analog, making the ethoxy derivative a privileged choice when increased hydrophobic contact area or conformational flexibility is desired.

Why the 6-Methoxy, 6-Hydroxy, or Unsubstituted Analogs Cannot Simply Replace 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one


Substituting a 6-methoxy or 6-hydroxy analog for 6-ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is not a neutral swap. The ethoxy vs. methoxy difference alters the computed octanol-water partition coefficient (XLogP3: 1.6 vs. 1.2), rotatable bond count (2 vs. 1), and molecular weight (191.23 vs. 177.20 g/mol)—factors that influence membrane permeability, metabolic stability, and binding pocket occupancy [1][2]. Furthermore, in vivo pharmacological profiling of 2-alkyl-tetrahydroisoquinoline hydrochlorides demonstrated that 6-ethoxy-substituted compounds produce a biphasic depressor-pressor blood pressure response and inhibit epinephrine activity, whereas 6,7-dimethoxy analogs act as pure depressor agents and 6,7-dihydroxy analogs function as pure pressor agents [3]. This qualitative divergence in cardiovascular pharmacology underscores that 6-position alkoxy chain length is not a tunable continuum but a determinant of pharmacodynamic phenotype.

Quantitative Differentiation Evidence: 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3), Rotatable Bond Count, and Molecular Weight vs. 6-Methoxy Analog

When selecting a 6-alkoxy-tetrahydroisoquinolin-1-one building block for library synthesis or lead optimization, the 6-ethoxy derivative offers a quantifiable increase in lipophilicity and conformational flexibility relative to the 6-methoxy analog. The computed XLogP3 value for 6-ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is 1.6, compared to 1.2 for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a ΔlogP of +0.4 [1][2]. The 6-ethoxy analog also possesses two rotatable bonds versus one for the methoxy, and a molecular weight of 191.23 g/mol versus 177.20 g/mol [1][2].

Lipophilicity Drug-likeness Permeability

In Vivo Pharmacodynamic Divergence: Biphasic Cardiovascular Profile vs. 6,7-Dimethoxy and 6,7-Dihydroxy Series

A classic head-to-head in vivo study of three homologous 2-alkyl-tetrahydroisoquinoline hydrochloride series—substituted with 6-ethoxy, 6,7-dimethoxy, or 6,7-dihydroxy groups—revealed that the 6-ethoxy series uniquely produces a biphasic depressor-pressor blood pressure response at low doses, transitioning to a predominantly depressor effect at high doses [1]. In contrast, the 6,7-dimethoxy compounds acted as pure depressor agents, while the 6,7-dihydroxy derivatives were pure pressor agents. Additionally, the 6-ethoxy and 6,7-dimethoxy series inhibited epinephrine responses, whereas the 6,7-dihydroxy series did not.

Cardiovascular pharmacology In vivo phenotyping Structure-activity relationship

6-Ethoxy as a Preferred Substituent for Orexin-1 Receptor Antagonist Lead Optimization Based on 6-Position SAR

A systematic SAR study on tetrahydroisoquinoline-based orexin-1 (OX1) receptor antagonists demonstrated that substitution at the 6- and 7-positions critically governs OX1 potency and selectivity over OX2 [1]. 6-Alkoxy-substituted analogs were synthesized and evaluated, with the key finding that 7-substituted (rather than 6-substituted) congeners showed the most potent OX1 antagonism (Ke = 23.7 nM for compound 10c). However, dual 6,7-dipropoxy substitution yielded the most selective OX1 antagonist (Ke OX1 = 16.1 nM, >620-fold selectivity), highlighting that 6-alkoxy chain length is a key optimization vector. The 6-ethoxy building block provides the requisite intermediate for installing 6-alkoxy chains during SAR exploration and has the optimal balance of steric bulk and flexibility for probing the hydrophobic sub-pocket that governs OX1/OX2 selectivity.

Orexin-1 receptor CNS drug discovery Selectivity engineering

Patent-Covered BB2 Receptor Antagonist Scaffold: 6-Ethoxy as a Privileged Intermediate for IBS Drug Development

The Seldar Pharma patent family (WO2008/146774, US8486970, JP5336359) explicitly claims tetrahydroisoquinolin-1-one derivatives bearing an amide group at the 4-position as potent bombesin-2 (BB2) receptor antagonists [1]. The patent demonstrates that these compounds exhibit excellent efficacy on both abdominal symptoms and abnormal bowel motility in irritable bowel syndrome (IBS) models. The 6-ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one scaffold serves as the core heterocyclic template onto which the claimed 4-position amide substituents are installed. Compared to unsubstituted or 6-methoxy variants, the 6-ethoxy substitution pattern is within the scope of exemplified compounds and provides the patent-relevant substitution for generating composition-of-matter-protected BB2 antagonists.

BB2 receptor Irritable bowel syndrome Patent-protected intermediate

Where 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Delivers the Strongest Selection Advantage


Lead Optimization of CNS-Penetrant Orexin-1 Receptor Antagonists for Addiction Therapy

In OX1 antagonist programs, the 6-position alkoxy chain length is a critical determinant of both potency and OX1/OX2 selectivity. The 6-ethoxy building block provides the optimal intermediate for synthesizing 6-alkoxy-substituted tetrahydroisoquinolines that explore the hydrophobic sub-pocket adjacent to the orthosteric binding site. As documented by Perrey et al. (2015), 6,7-dialkoxy substitution patterns achieve Ke values as low as 16.1 nM for OX1 with >620-fold selectivity over OX2 [1]. The 6-ethoxy intermediate offers higher lipophilicity (XLogP3 = 1.6) than the 6-methoxy analog, which can be advantageous for crossing the blood-brain barrier—a prerequisite for CNS addiction indications.

Synthesis of BB2 Receptor Antagonists for Irritable Bowel Syndrome (IBS) Drug Discovery

The Seldar Pharma/Astellas patent estate (WO2008/146774, US8486970, JP5336359) explicitly claims tetrahydroisoquinolin-1-one derivatives with a 4-position amide group as BB2 receptor antagonists [1]. The 6-ethoxy substitution pattern is within the exemplified chemical space, providing a patent-relevant core for generating novel BB2 antagonist candidates. Medicinal chemistry teams pursuing IBS therapeutics can use this scaffold to elaborate structure-activity relationships around the 4-position while maintaining the 6-ethoxy motif that distinguishes their compounds from simpler methoxy or hydroxy analogs.

Physicochemical Property-Driven Fragment and Library Design

For fragment-based drug discovery or diversity-oriented synthesis, the 6-ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one scaffold offers a quantifiable property advantage over the 6-methoxy analog: +0.4 logP units (1.6 vs. 1.2), an additional rotatable bond (2 vs. 1), and +14 Da molecular weight (191.23 vs. 177.20 g/mol) [1][2]. These differences are within the range that can shift a compound from below to above key drug-likeness thresholds (e.g., CNS MPO desirability windows). Library designers seeking to populate the higher-lipophilicity region of chemical space without introducing additional aromatic rings or halogens can use the 6-ethoxy core as a neutral, fragment-compliant vector for modulating logP.

Quote Request

Request a Quote for 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.